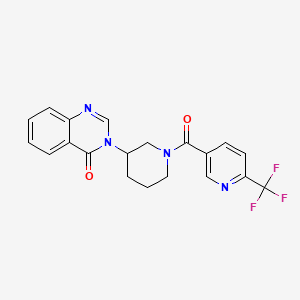
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PF-06463922 and belongs to the class of kinase inhibitors.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of the 2-amino-3H-quinazolin-4-one scaffold, found in molecules with significant physiological and pharmaceutical utility. It's synthesized through hydrogenation of its nitro derivative, which is obtained from isatoic anhydride. This process is notable for its potential in the design of various 2-amino-3H-quinazolin-4-ones (Kornylov et al., 2017).
Pharmacological and Biological Activities
Anticancer Properties :
- Some derivatives, specifically 5-amino-1-aryl-1H-1,2,3-triazoles and 3H-[1,2,3]triazolo[4,5-b]pyridines, have shown selective influence on ovarian cancer OVCAR-4 cells, highlighting their potential as anticancer agents (Pokhodylo et al., 2020).
Antimicrobial Activity :
- A series of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives demonstrated potential antimicrobial activity against various bacterial species, including antibiotic-resistant strains (Babu et al., 2015).
- Quinazoline derivatives have shown significant antifungal and antibacterial activities against various strains, including Aspergillus flavus and Pseudomonas (Kale & Durgade, 2017).
Anti-Tuberculosis Potential :
- The 2,4-diaminoquinazoline class, to which this compound is related, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. This highlights its potential as a lead candidate in tuberculosis drug discovery (Odingo et al., 2014).
Antihypertensive Effects :
- Piperidine derivatives with a quinazoline ring system have been tested for their antihypertensive activity, demonstrating significant hypotension in animal models (Takai et al., 1986).
Nociceptin Receptor Ligands :
- Spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones were synthesized and evaluated as ligands of the nociceptin receptor, showing partial agonistic activity and potential as antagonists in certain compounds (Mustazza et al., 2006).
Insecticidal Efficacy :
- Novel bis quinazolin-4(3H)-one derivatives have been synthesized and tested for their insecticidal efficacy, adding to the potential utility of this compound in agricultural applications (El-Shahawi et al., 2016).
properties
IUPAC Name |
3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)17-8-7-13(10-24-17)18(28)26-9-3-4-14(11-26)27-12-25-16-6-2-1-5-15(16)19(27)29/h1-2,5-8,10,12,14H,3-4,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIASUKPRLZAIFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)
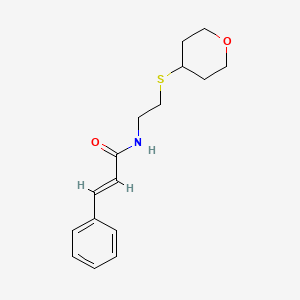
![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)

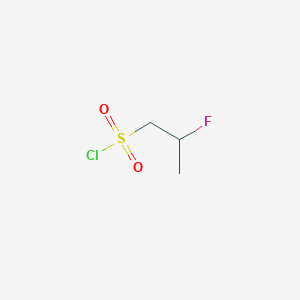
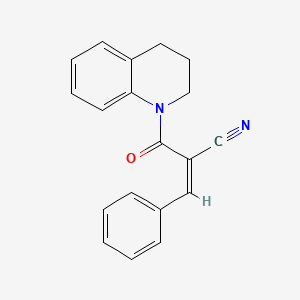
![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)

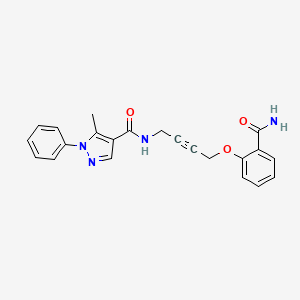
![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)
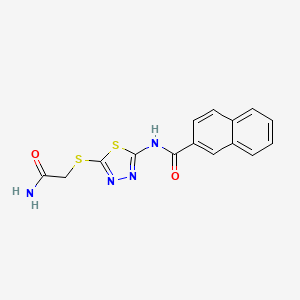
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2761840.png)